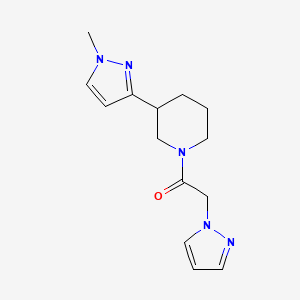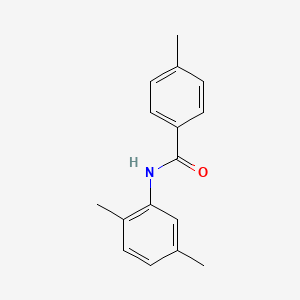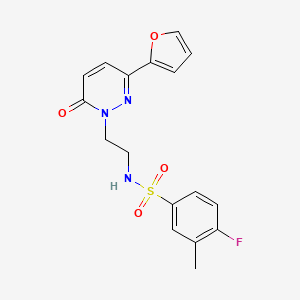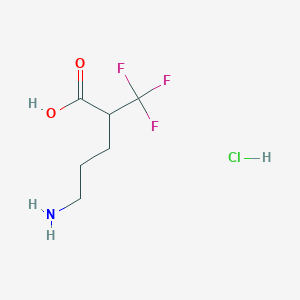![molecular formula C27H25N5O3S B2502856 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1252572-01-2](/img/no-structure.png)
5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C27H25N5O3S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Antimicrobial Activities
- Research has shown that derivatives of 1,2,4-triazole and 1,3,4-oxadiazole, which are structurally related to the compound , have been synthesized and tested for their antimicrobial activities against a variety of microorganisms. These compounds have displayed promising results in inhibiting bacterial, mold, and yeast growth (Tien et al., 2016), (Bektaş et al., 2007).
Structural Analysis and Molecular Interactions
- Studies on similar compounds have provided insights into their molecular structures, including the conformation of rings and the angles between them. This structural information is crucial in understanding how these compounds interact at the molecular level, which is key to their effectiveness in various applications (Fun et al., 2011).
Synthesis of Heterocyclic Compounds
- The synthesis of new heterocyclic compounds, including those containing 1,2,4-triazole and 1,3,4-oxadiazole rings, has been explored. These syntheses contribute to the development of novel compounds with potential therapeutic and industrial applications (Chen et al., 2008).
Antimicrobial and Anti-Inflammatory Activities
- Various derivatives of 1,2,4-triazole and 1,3,4-oxadiazole have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have also shown potential anti-inflammatory properties, which could be relevant for medical research and drug development (Bayrak et al., 2009), (Labanauskas et al., 2001).
Antimicrobial and Anti-Proliferative Activities
- N-Mannich bases of 1,3,4-oxadiazole have been synthesized and tested for their antimicrobial and anti-proliferative activities. These compounds have shown significant potential against various bacterial strains and cancer cell lines, indicating their potential for therapeutic applications (Al-Wahaibi et al., 2021).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some of these compounds have shown effective activity against specific nematodes, suggesting their potential use in agricultural applications (Liu et al., 2022).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 4H-1,2,4-triazole derivative with an oxadiazole derivative, followed by thiolation and benzyl protection reactions.", "Starting Materials": [ "4-(3-methylphenyl)-5-(4H-1,2,4-triazol-3-yl)thiomethyl-1,2,4-triazole", "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole", "Benzyl chloride", "Sodium hydride", "Methanol", "Chloroform", "Diethyl ether" ], "Reaction": [ "Step 1: Thiolation of 4-(3-methylphenyl)-5-(4H-1,2,4-triazol-3-yl)methyl-1,2,4-triazole with sodium hydride and carbon disulfide in methanol to yield 5-({[5-(3-methylphenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-triazole.", "Step 2: Protection of the triazole nitrogen with benzyl chloride in the presence of sodium hydride in chloroform to yield 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-triazole.", "Step 3: Reaction of 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-triazole with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in the presence of sodium hydride in chloroform to yield the final product, 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole." ] } | |
Número CAS |
1252572-01-2 |
Nombre del producto |
5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Fórmula molecular |
C27H25N5O3S |
Peso molecular |
499.59 |
Nombre IUPAC |
5-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C27H25N5O3S/c1-18-8-7-11-21(14-18)32-24(15-19-9-5-4-6-10-19)29-30-27(32)36-17-25-28-26(31-35-25)20-12-13-22(33-2)23(16-20)34-3/h4-14,16H,15,17H2,1-3H3 |
Clave InChI |
OXIUUAPQNJSCOB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2502773.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B2502779.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2502780.png)
![Methyl 2-[(15S)-10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2502781.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)
![3-(3-Fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2502786.png)




